molecular formula C24H23N3O2S2 B6554944 N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040636-45-0

N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554944
CAS No.: 1040636-45-0
M. Wt: 449.6 g/mol
InChI Key: AFNJIJNRSZORHO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide backbone. Its structure includes a 3-ethyl-4-oxo-substituted thieno[3,2-d]pyrimidin core, a 7-phenyl group, and an N-(2,4-dimethylphenyl) acetamide moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., ) suggest synthesis via nucleophilic substitution of chloroacetanilides with thiol-containing intermediates in acetone or ethanol with potassium carbonate as a base .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-21(18(13-30-22)17-8-6-5-7-9-17)26-24(27)31-14-20(28)25-19-11-10-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNJIJNRSZORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several functional groups:

PropertyDetails
Molecular Formula C24H24N4O2S
Molecular Weight 432.5 g/mol
CAS Number 1021264-39-0

The presence of a thienopyrimidine core and various substituents suggests that this compound may interact with multiple biological targets, potentially leading to diverse pharmacological effects.

Preliminary studies indicate that this compound may exhibit:

  • Anticancer Activity : Similar thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds based on the thieno[3,2-d]pyrimidine scaffold have been reported to exhibit enhanced activity against various cancer cell lines due to their ability to modulate signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Effects : The structural features of this compound may facilitate interactions with enzymes involved in inflammatory pathways. Research on related compounds suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

A study conducted on a series of thienopyrimidine derivatives demonstrated significant variations in biological activity based on structural modifications. The lead compound from this study showed an increase in melanin synthesis in murine B16 cells by 1.86-fold compared to standard treatments . This suggests that similar modifications in this compound could enhance its biological efficacy.

Comparative Analysis with Related Compounds

To understand the potential of this compound better, it is useful to compare it with other thienopyrimidine derivatives:

Compound NameBiological ActivityReference
Thieno[3,2-d]pyrimidine derivative AAnticancer
Thieno[3,2-d]pyrimidine derivative BAnti-inflammatory
N-(2,6-dimethylphenyl)-2-{...}Enhanced melanin synthesis

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thieno[3,2-d]pyrimidin Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound R1=2,4-dimethylphenyl, R2=ethyl Not explicitly reported* ~467.6 (estimated) Not reported -
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide R1=4-butylphenyl, R2=methyl C₂₅H₂₅N₃O₂S₂ 463.61 Not reported
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R1=4-(trifluoromethoxy)phenyl, R2=4-methylphenyl C₂₅H₂₁F₃N₃O₃S₂ ~556.58 (estimated) Not reported
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide R1=2,3-dichlorophenyl, R2=H (pyrimidin) C₁₃H₁₁Cl₂N₃O₂S 344.21 230

*Molecular formula estimated based on substituent contributions.

Key Observations:

Lipophilicity: The 4-butylphenyl group in ’s compound increases hydrophobicity compared to the target’s 2,4-dimethylphenyl group.

Steric Effects : The ethyl group (target compound) vs. methyl () may enhance steric bulk, affecting molecular packing and crystallinity.

Melting Points : ’s dichlorophenyl analog exhibits a high melting point (230°C), likely due to halogen-mediated intermolecular forces, whereas the target compound’s melting point remains unreported .

Spectral and Crystallographic Data

  • NMR : and provide ¹H-NMR data for acetamide protons (δ 10.10–12.50 ppm) and aromatic/alkyl substituents, which align with expected signals for the target compound’s dimethylphenyl (δ ~2.19 ppm for CH₃) and ethyl groups .
  • Crystallography : confirms the planar geometry of analogous acetamide-pyrimidin systems, suggesting the target compound may adopt similar conformations .

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